
16-Benzyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Benzyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is a macrocyclic compound known for its unique structural properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. These compounds are known for their ability to form stable complexes with various cations, making them valuable in various chemical and industrial applications .
Méthodes De Préparation
The synthesis of 16-Benzyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane typically involves the cyclization of linear precursors under specific conditions. One common method involves the reaction of benzylamine with a linear polyether precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds .
Analyse Des Réactions Chimiques
16-Benzyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the benzyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 16-Benzyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane exerts its effects is primarily through its ability to form stable complexes with cations. The ether groups in the macrocyclic ring coordinate with the cation, stabilizing it within the ring structure. This complexation can influence various molecular targets and pathways, depending on the specific application. For example, in biological systems, the compound may facilitate the transport of metal ions across cell membranes, impacting cellular processes .
Comparaison Avec Des Composés Similaires
16-Benzyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane can be compared with other crown ethers and macrocyclic compounds, such as:
1,4,7,10,13-Pentaoxa-16-azacyclooctadecane: Similar in structure but lacks the benzyl group, which can influence its complexation properties and reactivity.
16-(2-Methoxyethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane: This compound has a methoxyethyl group instead of a benzyl group, affecting its solubility and interaction with cations.
16,16’-Pentamethylenebis(1,4,7,10,13-pentaoxa-16-azacyclooctadecane): A dimeric form that can form more complex structures with multiple cations.
The uniqueness of this compound lies in its benzyl group, which can enhance its ability to interact with specific cations and influence its solubility and reactivity in various solvents .
Propriétés
Formule moléculaire |
C19H31NO5 |
|---|---|
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
16-benzyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane |
InChI |
InChI=1S/C19H31NO5/c1-2-4-19(5-3-1)18-20-6-8-21-10-12-23-14-16-25-17-15-24-13-11-22-9-7-20/h1-5H,6-18H2 |
Clé InChI |
VZPRAOYHVHWTJR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCOCCOCCOCCN1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


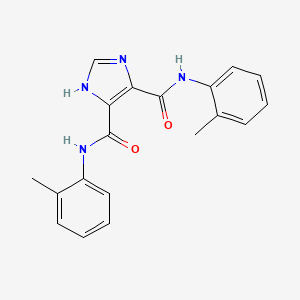
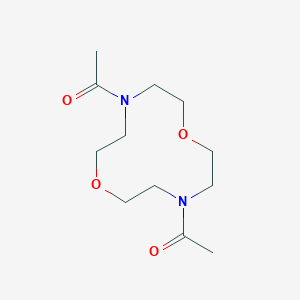

![4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B11710352.png)
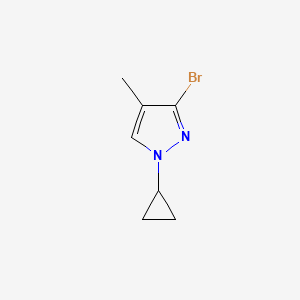
![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methyl-7-nitro-1H-indole-2-carboxylate](/img/structure/B11710365.png)
![ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11710370.png)

![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B11710377.png)
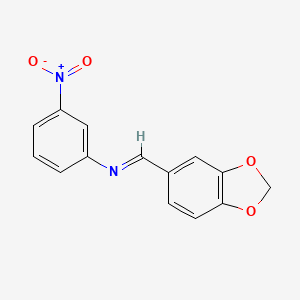
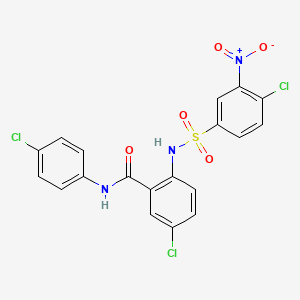
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B11710411.png)
![2-[2-(2-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B11710415.png)
![N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide](/img/structure/B11710423.png)
